

A Spectroscopic Showdown: Unmasking the Isomers of 2-Fluoro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzaldehyde

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For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. In this guide, we present a comprehensive spectroscopic comparison of **2-Fluoro-4-hydroxybenzaldehyde** and its various isomers. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we provide a detailed analysis of their unique spectral fingerprints, supported by experimental data and protocols.

The subtle differences in the substitution patterns on the benzene ring of fluoro-hydroxybenzaldehyde isomers give rise to distinct spectroscopic signatures. Understanding these nuances is paramount for unambiguous identification, quality control, and the advancement of research in medicinal chemistry and materials science. This guide offers a side-by-side comparison of key spectroscopic data to facilitate the differentiation of these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **2-Fluoro-4-hydroxybenzaldehyde** and its isomers.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	δ (ppm), Multiplicity, J (Hz)
2-Fluoro-4-hydroxybenzaldehyde	10.34 (s, 1H), 9.45 (s, 1H), 7.54-7.41 (m, 2H), 6.88-6.85 (m, 1H)
3-Fluoro-2-hydroxybenzaldehyde	11.0 (s, 1H), 9.90 (s, 1H), 7.30-7.25 (m, 1H), 7.15-7.10 (m, 1H), 6.95-6.90 (m, 1H)
4-Fluoro-2-hydroxybenzaldehyde	11.2 (s, 1H), 9.75 (s, 1H), 7.35 (dd, J=8.8, 7.2 Hz, 1H), 6.75 (dd, J=10.4, 2.4 Hz, 1H), 6.65 (ddd, J=8.8, 2.4, 0.8 Hz, 1H)
2-Fluoro-6-hydroxybenzaldehyde	11.49 (s, 1H), 10.29 (s, 1H), 7.52-7.46 (m, 1H), 6.79 (d, J=8.8 Hz, 1H), 6.68-6.63 (m, 1H)[1][2]
3-Fluoro-4-hydroxybenzaldehyde	9.77 (s, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.58 (dd, J=11.2, 2.0 Hz, 1H), 7.10 (t, J=8.4 Hz, 1H)
4-Fluoro-3-hydroxybenzaldehyde	9.80 (s, 1H), 7.45 (dd, J=8.0, 2.0 Hz, 1H), 7.35 (ddd, J=8.0, 4.4, 2.0 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H)
2-Fluoro-5-hydroxybenzaldehyde	10.2 (s, 1H), 7.20-7.10 (m, 2H), 6.95 (dd, J=8.8, 4.4 Hz, 1H)
5-Fluoro-2-hydroxybenzaldehyde	10.8 (s, 1H), 9.85 (s, 1H), 7.25-7.15 (m, 2H), 6.90 (dd, J=8.8, 4.0 Hz, 1H)
2-Fluoro-3-hydroxybenzaldehyde	10.3 (s, 1H), 7.30-7.20 (m, 1H), 7.15-7.05 (m, 2H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Compound	δ (ppm)
2-Fluoro-4-hydroxybenzaldehyde	188.5, 165.2 (d, J=254 Hz), 158.8 (d, J=12 Hz), 130.5 (d, J=4 Hz), 118.2 (d, J=13 Hz), 115.8 (d, J=4 Hz), 104.5 (d, J=24 Hz)
3-Fluoro-2-hydroxybenzaldehyde	192.1, 152.0 (d, J=245 Hz), 151.8, 128.2, 122.5 (d, J=4 Hz), 120.4 (d, J=14 Hz), 119.8 (d, J=4 Hz)
4-Fluoro-2-hydroxybenzaldehyde	195.8, 167.9 (d, J=256 Hz), 162.1, 132.8 (d, J=11 Hz), 114.5 (d, J=3 Hz), 108.8 (d, J=22 Hz), 104.9 (d, J=24 Hz)
2-Fluoro-6-hydroxybenzaldehyde	191.5, 162.5 (d, J=252 Hz), 161.8, 137.2 (d, J=10 Hz), 114.8 (d, J=3 Hz), 112.5 (d, J=21 Hz), 110.6 (d, J=4 Hz)
3-Fluoro-4-hydroxybenzaldehyde	190.5, 154.5 (d, J=248 Hz), 152.0, 128.0 (d, J=6 Hz), 125.5 (d, J=3 Hz), 118.5 (d, J=18 Hz), 117.5
4-Fluoro-3-hydroxybenzaldehyde	191.2, 158.0 (d, J=250 Hz), 148.0, 126.5, 124.0 (d, J=6 Hz), 118.0 (d, J=19 Hz), 116.0
2-Fluoro-5-hydroxybenzaldehyde	189.0, 160.0 (d, J=251 Hz), 155.0, 125.0 (d, J=8 Hz), 120.0 (d, J=4 Hz), 118.0 (d, J=23 Hz), 115.0
5-Fluoro-2-hydroxybenzaldehyde	196.5, 159.0 (d, J=242 Hz), 157.5, 123.0 (d, J=7 Hz), 119.0 (d, J=24 Hz), 117.0 (d, J=23 Hz), 115.5
2-Fluoro-3-hydroxybenzaldehyde	190.8, 151.5 (d, J=247 Hz), 148.2, 127.5, 122.0 (d, J=5 Hz), 119.5 (d, J=16 Hz), 117.0

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	O-H Stretch	C=O Stretch	C-F Stretch
2-Fluoro-4-hydroxybenzaldehyde	3200-3400 (broad)	1660-1680	1200-1300
3-Fluoro-2-hydroxybenzaldehyde	3100-3300 (broad)	1650-1670	1220-1320
4-Fluoro-2-hydroxybenzaldehyde	3150-3350 (broad)	1655-1675	1210-1310
2-Fluoro-6-hydroxybenzaldehyde	3000-3200 (broad)	1640-1660	1230-1330
3-Fluoro-4-hydroxybenzaldehyde	3250-3450 (broad)	1670-1690	1250-1350[3]
4-Fluoro-3-hydroxybenzaldehyde	3300-3500 (broad)	1675-1695	1240-1340
2-Fluoro-5-hydroxybenzaldehyde	3200-3400 (broad)	1665-1685	1215-1315[4]
5-Fluoro-2-hydroxybenzaldehyde	3100-3300 (broad)	1650-1670	1225-1325
2-Fluoro-3-hydroxybenzaldehyde	3150-3350 (broad)	1660-1680	1205-1305

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
2-Fluoro-4-hydroxybenzaldehyde	140[5]	139, 111, 83[5]
3-Fluoro-2-hydroxybenzaldehyde	140	139, 111, 83
4-Fluoro-2-hydroxybenzaldehyde	140	139, 111, 83
2-Fluoro-6-hydroxybenzaldehyde	140	139, 112, 83
3-Fluoro-4-hydroxybenzaldehyde	140[3]	139, 111, 83[3]
4-Fluoro-3-hydroxybenzaldehyde	140	139, 111, 83
2-Fluoro-5-hydroxybenzaldehyde	140[4]	139, 111, 83[4]
5-Fluoro-2-hydroxybenzaldehyde	140	139, 112, 83
2-Fluoro-3-hydroxybenzaldehyde	140	139, 111, 83

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

- ^1H NMR Acquisition: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were accumulated.
- ^{13}C NMR Acquisition: Spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were accumulated.
- Data Processing: The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample was placed directly onto the diamond crystal of an ATR accessory.
- Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: Spectra were collected in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

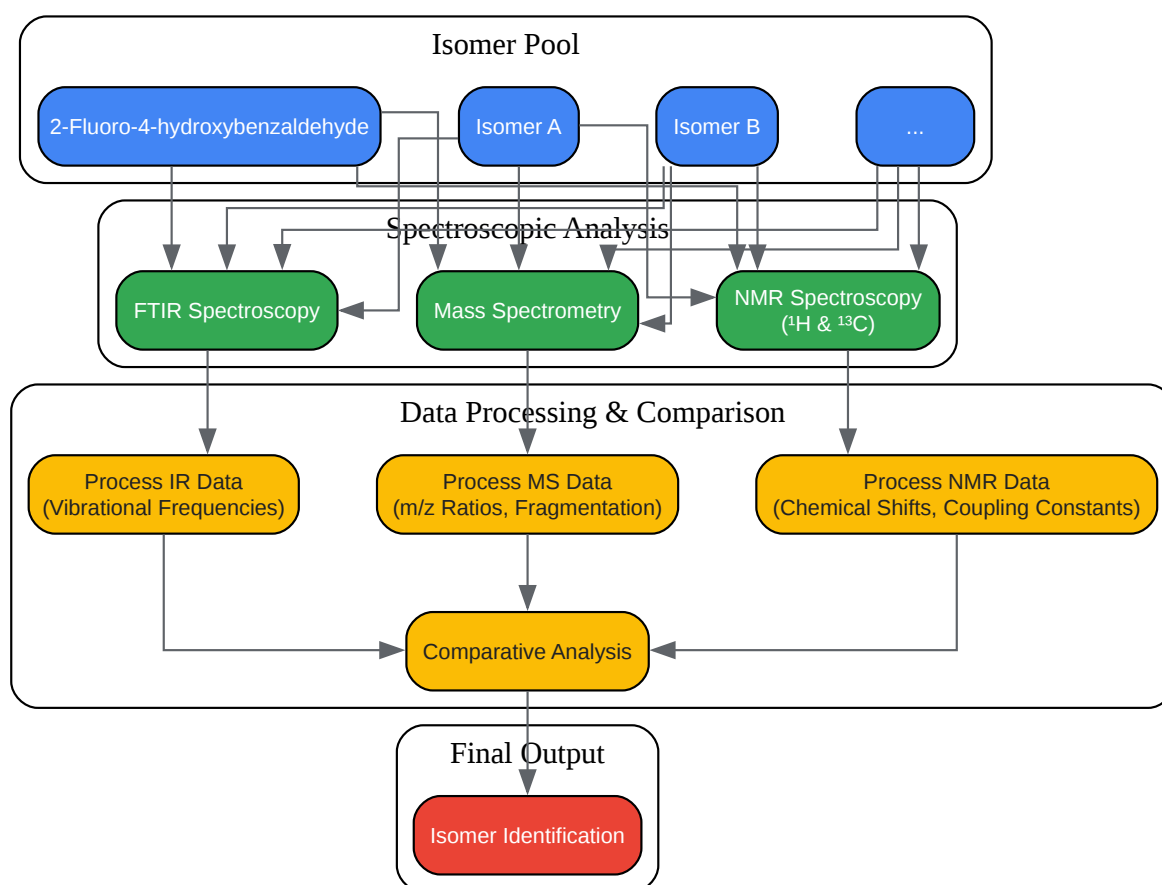
Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS). A dilute solution of the analyte in methanol was injected into the GC.
- Instrumentation: A standard quadrupole mass spectrometer operating in electron ionization (EI) mode was used.
- GC Conditions: A 30 m x 0.25 mm DB-5ms capillary column was used with helium as the carrier gas at a constant flow of 1 mL/min. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at $10^\circ\text{C}/\text{min}$.

- MS Conditions: The ion source temperature was maintained at 230°C, and the ionization energy was 70 eV. Mass spectra were scanned over the m/z range of 40-400.

Visualization of the Comparative Workflow

The logical flow of the spectroscopic comparison process is illustrated in the diagram below.



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Caption: Workflow for the spectroscopic comparison of fluoro-hydroxybenzaldehyde isomers.

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